molecular formula C18H21NO B11854842 9-(Benzofuran-2-yl)-3-azaspiro[5.5]undec-8-ene CAS No. 918650-77-8

9-(Benzofuran-2-yl)-3-azaspiro[5.5]undec-8-ene

Cat. No.: B11854842
CAS No.: 918650-77-8
M. Wt: 267.4 g/mol
InChI Key: HBPXHUVCAQPYRZ-UHFFFAOYSA-N
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Description

9-(Benzofuran-2-yl)-3-azaspiro[55]undec-8-ene is a complex organic compound featuring a benzofuran ring fused to a spirocyclic azaspiro undecane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(Benzofuran-2-yl)-3-azaspiro[5.5]undec-8-ene typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzofuran ring, which can be synthesized through the cyclization of ortho-hydroxyaryl ketones with acetic anhydride. The azaspiro undecane moiety can be introduced through a series of nucleophilic substitution reactions, often involving the use of aziridines or other nitrogen-containing intermediates .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

9-(Benzofuran-2-yl)-3-azaspiro[5.5]undec-8-ene undergoes various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of benzofuran-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of double bonds within the spirocyclic structure.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include benzofuran-2-carboxylic acid derivatives, reduced spirocyclic compounds, and various substituted azaspiro derivatives .

Scientific Research Applications

9-(Benzofuran-2-yl)-3-azaspiro[5.5]undec-8-ene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-(Benzofuran-2-yl)-3-azaspiro[5.5]undec-8-ene involves its interaction with specific molecular targets and pathways. The benzofuran ring can intercalate with DNA, disrupting its function and leading to potential anticancer effects. The azaspiro moiety can interact with enzymes and receptors, modulating their activity and resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(Benzofuran-2-yl)-3-azaspiro[5.5]undec-8-ene is unique due to the presence of both a benzofuran ring and an azaspiro moiety, which confer distinct chemical reactivity and biological activity. This combination of structural features makes it a valuable compound for various research applications .

Properties

CAS No.

918650-77-8

Molecular Formula

C18H21NO

Molecular Weight

267.4 g/mol

IUPAC Name

9-(1-benzofuran-2-yl)-3-azaspiro[5.5]undec-9-ene

InChI

InChI=1S/C18H21NO/c1-2-4-16-15(3-1)13-17(20-16)14-5-7-18(8-6-14)9-11-19-12-10-18/h1-5,13,19H,6-12H2

InChI Key

HBPXHUVCAQPYRZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCNCC2)CC=C1C3=CC4=CC=CC=C4O3

Origin of Product

United States

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